![molecular formula C18H19ClN2O3 B268516 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268516.png)
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
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Overview
Description
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, also known as ML-9, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and since then, it has been used extensively in various biological studies.
Mechanism of Action
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibits MLCK activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating myosin light chains, which are necessary for smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In smooth muscle cells, 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibits contraction and induces relaxation. In endothelial cells, 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibits cell migration and angiogenesis. 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit platelet aggregation and thrombus formation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide is its specificity for MLCK. This allows researchers to study the role of MLCK in various biological processes. However, 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has also been shown to have off-target effects on other enzymes, such as protein kinase C and protein kinase A. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide in scientific research. One direction is the development of more specific MLCK inhibitors that do not have off-target effects. Another direction is the use of 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide in the study of smooth muscle contraction and cell motility in disease states, such as hypertension and cancer. Finally, 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide could be used in the development of novel therapeutics for these diseases.
In conclusion, 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide is a small molecule inhibitor that has been widely used in scientific research. Its specificity for MLCK has allowed researchers to study the role of MLCK in various biological processes. 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has a variety of biochemical and physiological effects, and its use in future research could lead to the development of novel therapeutics for disease states such as hypertension and cancer.
Synthesis Methods
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3-methoxypropylamine to form 4-(3-methoxypropylamino)benzoic acid. The second step involves the reaction of 4-(3-methoxypropylamino)benzoic acid with thionyl chloride and 4-amino-N-(2-chloroethyl)benzamide to form 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide.
Scientific Research Applications
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has been widely used in scientific research as a specific inhibitor of myosin light chain kinase (MLCK). MLCK is an enzyme that is involved in the regulation of smooth muscle contraction and cell motility. 2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit MLCK activity in vitro and in vivo, leading to a decrease in smooth muscle contraction and cell motility.
properties
Product Name |
2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide |
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Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3-methoxypropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-12-4-11-20-17(22)13-7-9-14(10-8-13)21-18(23)15-5-2-3-6-16(15)19/h2-3,5-10H,4,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
UDFIWVINMTWGMJ-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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